![molecular formula C14H13Cl2N3O2 B3018081 3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide CAS No. 1203064-72-5](/img/structure/B3018081.png)
3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their potential biological activities. In the provided studies, different benzamide compounds were synthesized and characterized. For instance, the compound N-(4,6-dichloropyrimidine-2-yl)benzamide was synthesized and its structure confirmed through various spectroscopic methods including 1H NMR, 13C NMR, HRMS, IR, and single-crystal X-ray diffraction . Similarly, a series of N-substituted imidazolylbenzamides were synthesized, with the cardiac electrophysiological activity of these compounds being compared to that of known class III agents . Another study reported the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, with its structure characterized by X-ray diffraction, IR, 1H and 13C NMR, and UV-Vis spectra . These studies highlight the diverse synthetic routes and characterization techniques employed in the development of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The study on N-(4,6-dichloropyrimidine-2-yl)benzamide revealed that it crystallized in a monoclinic system with specific cell parameters and was stabilized by intermolecular hydrogen bonding interactions . The research on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide also provided detailed insights into the molecular structure through experimental and theoretical methods, including DFT calculations, which showed strong agreement with the experimental data . These analyses are essential for understanding the relationship between structure and function in benzamide compounds.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the compound "3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide," they do discuss the synthesis and reactivity of related benzamide derivatives. The papers describe the synthesis of these compounds and their subsequent biological assays, which imply chemical stability and reactivity suitable for biological applications . The chemical reactions involved in the synthesis and the interactions with biological targets are critical for the development of these compounds as potential pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are directly related to their biological activities. The crystal structure and density of N-(4,6-dichloropyrimidine-2-yl)benzamide were determined, providing insights into its physical properties . The study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide included DFT calculations to predict various properties, such as vibrational frequencies and chemical shifts, which were validated by experimental data . These properties are important for understanding how these compounds interact with biological systems and for predicting their behavior in different environments.
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including pyridazine analogs, has significant pharmaceutical importance. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine demonstrates the pharmaceutical relevance of such compounds. The process involves several steps, including treating acetic acid with hydrazinylpyridazine in dry dichloromethane (DCM) followed by subsequent chemical reactions to achieve the desired compound, which was characterized by various spectroscopic techniques (Sallam et al., 2021).
Biological Activity Evaluation
The evaluation of biological activities, such as antimicrobial and antioxidant effects, of pyridazine derivatives, is a crucial area of research. For instance, new thienopyrimidine derivatives synthesized from heteroaromatic o-aminonitrile demonstrated pronounced antimicrobial activity, showcasing the potential of pyridazine compounds in developing new therapeutic agents (Bhuiyan et al., 2006).
properties
IUPAC Name |
3,4-dichloro-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c15-11-5-4-10(9-12(11)16)14(21)17-6-2-8-19-13(20)3-1-7-18-19/h1,3-5,7,9H,2,6,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQCYZPLPHOOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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